molecular formula C9H9NO4 B1273935 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid CAS No. 39533-43-2

2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid

Cat. No.: B1273935
CAS No.: 39533-43-2
M. Wt: 195.17 g/mol
InChI Key: VFERSVITJKMHLM-UHFFFAOYSA-N
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Description

2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid (CAS 39533-43-2) is a benzo[1,3]dioxole-based amino acid derivative serving as a key synthetic intermediate and active pharmacophore in medicinal chemistry research. This compound is of significant interest in the design and synthesis of novel bioactive molecules, particularly in oncology. Recent studies have utilized this scaffold in the development of 1,2,4-triazole hybrids, which have demonstrated promising in vitro anti-breast cancer activity against MCF-7 cell lines . The benzodioxole moiety is a privileged structure in drug discovery, known for its ability to enhance molecular interactions with biological targets. Research has explored related benzodioxole-containing compounds for their multifaceted biological activities, including potent antioxidant effects. These properties are significant for investigating cellular responses to oxidative stress, which is implicated in inflammatory pathways and the pathogenesis of various diseases . The compound's structure, featuring both amino and carboxylic acid functional groups, makes it a versatile building block for further chemical diversification, such as peptide synthesis or the creation of hybrid molecules for structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-amino-2-(1,3-benzodioxol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8H,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFERSVITJKMHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394601
Record name 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39533-43-2
Record name 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of α-Nitro Acrylate Intermediates

The Knoevenagel condensation serves as a cornerstone for introducing the benzodioxol-5-yl group into the glycine backbone. As demonstrated in the synthesis of related cucurbitine derivatives, methyl 2-nitroacetate reacts with N-phenyl imines derived from 1,3-benzodioxole-5-carbaldehyde to form α-nitro acrylates. For example, condensation of methyl 2-nitroacetate with (1,3-benzodioxol-5-ylmethylene)aniline in acetic anhydride yields methyl 3-(1,3-benzodioxol-5-yl)-2-nitroacrylate (7c) in 69% yield. The reaction proceeds via base-catalyzed deprotonation, followed by nucleophilic attack and dehydration, producing a mixture of (Z)- and (E)-isomers (3:1 ratio).

Optimization Notes :

  • Solvent and Catalyst : Acetic anhydride enhances electrophilicity of the imine, accelerating the reaction.
  • Temperature : Reactions conducted at 0–5°C minimize side-product formation.
  • Scale-Up Challenges : Larger batches (>10 g) require switching to aldehyde substrates instead of pre-formed imines to maintain yields.

Nitro Group Reduction to Primary Amine

Catalytic Hydrogenation

Reduction of the nitro group in intermediates like methyl 3-(1,3-benzodioxol-5-yl)-2-nitroacrylate is critical for amine formation. Catalytic hydrogenation using Raney nickel in methanol at room temperature, with triethylamine as an activator, achieves >90% conversion to the amine. For instance, reducing 7c under these conditions yields methyl 2-amino-2-(1,3-benzodioxol-5-yl)acetate (3c) in 80% isolated yield.

Key Observations :

  • Side Reactions : Competing pathways generate denitrated byproducts (e.g., 15c and 16c) via fragmentation and Pictet–Spengler cyclization.
  • Additive Role : Triethylamine prevents hydroxylamine formation and enhances catalyst activity.

Chemoselective Reductions

Alternative reductants like SnCl₂·2H₂O in THF/H₂O were explored but resulted in <30% yield due to side reactions. This underscores the superiority of catalytic hydrogenation for chemoselectivity.

Strecker Synthesis for α-Amino Acid Formation

Aldehyde Substrate Preparation

The Strecker reaction offers a direct route to α-amino acids by reacting aldehydes with ammonium cyanide and subsequent hydrolysis. For 2-amino-2-(benzo[d]dioxol-5-yl)acetic acid, 1,3-benzodioxole-5-carbaldehyde serves as the electrophilic partner.

Reaction Conditions :

  • Cyanide Source : Ammonium cyanide or potassium cyanide in aqueous ethanol.
  • Temperature : 50–60°C for 12–24 hours.
  • Acid Hydrolysis : 6 M HCl reflux converts the α-aminonitrile intermediate to the carboxylic acid.

Yield Considerations :

  • Steric Effects : The electron-rich benzodioxole ring may hinder imine formation, necessitating elevated temperatures.
  • Purification Challenges : Crude products often require recrystallization from ethanol/water mixtures.

Resolution of Racemic Mixtures

Chiral Auxiliary Approaches

The PubChem entry specifies the compound as DL-glycine derivative, indicating a racemic mixture. Enantiomeric resolution can be achieved via:

  • Diastereomeric Salt Formation : Using (+)- or (-)-tartaric acid to separate enantiomers through differential crystallization.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling chromatographic separation.

Chromatographic Methods

Preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) resolves racemic mixtures, albeit with lower throughput compared to chemical methods.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Knoevenagel + Reduction Nitro acrylate formation 69–88 90–93 Moderate
Strecker Synthesis α-Aminonitrile hydrolysis 50–65 85–90 High
Catalytic Hydrogenation Nitro group reduction 80 92–94 High

Trade-offs :

  • The Knoevenagel route offers higher yields but requires nitro group handling.
  • Strecker synthesis is more atom-economical but less stereoselective.

Purification and Characterization

Recrystallization Protocols

  • Solvent Systems : Ethyl acetate/heptane (1:3) for nitro intermediates; ethanol/water for final amino acid.
  • Temperature Gradients : Gradual cooling from 60°C to 4°C enhances crystal purity.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of benzodioxole appear as doublets at δ 6.8–7.1 ppm. The α-proton adjacent to the amino group resonates as a multiplet at δ 3.9–4.2 ppm.
  • IR Spectroscopy : Strong absorptions at 1721 cm⁻¹ (C=O) and 1536 cm⁻¹ (NO₂) confirm intermediate stages.

Industrial-Scale Considerations

Cost Analysis

  • Nitroacetate Route : ~$120/g (lab-scale); reduces to ~$45/g at 10 kg batches due to lower solvent costs.
  • Strecker Route : ~$80/g (lab-scale); economies of scale less pronounced due to cyanide handling expenses.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted amino acids or derivatives.

Scientific Research Applications

Antidiabetic Activity

Recent studies have demonstrated that derivatives of 2-amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid exhibit significant antidiabetic properties. For instance, a study evaluated several benzodioxol derivatives for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. Notably, compounds IIa and IIc showed potent inhibition with IC₅₀ values of 0.85 µM and 0.68 µM, respectively, while exhibiting minimal cytotoxic effects on normal cell lines (IC₅₀ > 150 µM) . In vivo tests using a streptozotocin-induced diabetic mouse model indicated that compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines with IC₅₀ values ranging from 26 to 65 µM . These findings suggest that benzodioxol derivatives could serve as promising candidates for developing novel anticancer therapies.

Antimalarial Activity

In addition to its antidiabetic and anticancer properties, the compound has shown promise in the fight against malaria. A study involving optimized imidazolopiperazines demonstrated that compounds containing the benzodioxol moiety significantly reduced parasitemia in a Plasmodium berghei mouse model . The results indicated a reduction of over 99% in parasitemia at a dosage of 100 mg/kg, highlighting the compound's potential as an antimalarial agent.

Case Study 1: Antidiabetic Effects

In a controlled experiment, researchers synthesized multiple benzodioxol derivatives and assessed their α-amylase inhibitory activity alongside cytotoxicity profiles across cancer and normal cell lines. The study concluded that compounds with the benzodioxol structure could be developed into effective antidiabetic drugs due to their selective inhibition of α-amylase without harming normal cells .

Case Study 2: Anticancer Efficacy

A separate investigation focused on the anticancer properties of these derivatives involved testing against several cancer cell lines. The results indicated that specific derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting mechanisms for further exploration in cancer treatment .

Case Study 3: Antimalarial Research

The efficacy of benzodioxol derivatives was assessed in a malaria model where infected mice were treated with various compounds. The study found that certain derivatives led to significant survival prolongation and reduction of parasitemia compared to standard treatments like chloroquine .

Mechanism of Action

The mechanism of action of 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the benzo[d][1,3]dioxole moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic Acid (2j)

  • Structure: Replaces the amino group with a ketone, forming α-keto acid.
  • Properties: NMR data (δ 186.9 for carbonyl carbon) confirm electronic differences compared to the amino analog .
  • Application : Used in visible-light-driven decarboxylative coupling reactions .

3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13)

  • Structure : Coumarin derivative with a benzodioxol substituent.
  • Synthesis : Prepared from 2-(benzo[d][1,3]dioxol-5-yl)acetic acid (32% yield; mp 168–170°C) .
  • Application: Potential fluorescence or pharmacological applications due to the coumarin core .

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic Acid

  • Structure : Features a dihydro-1,4-benzodioxin ring instead of 1,3-dioxolane.
  • Impact : Altered ring strain and electron distribution may influence solubility and reactivity .

Methyl 2-(Benzo[d][1,3]dioxol-5-yl)acetate

  • Structure : Ester derivative of the parent acetic acid.
  • Application : Intermediate in synthesizing α-amylase inhibitors, highlighting the role of the benzodioxol group in enzyme interaction .

Physicochemical Properties

  • Melting Points: 2-Amino-2-(benzodioxol-5-yl)acetic acid: Not reported. 3-(Benzodioxol-5-yl)coumarin (13): 168–170°C . 3-(3,4-Dimethoxyphenyl)coumarin (14): 127–129°C .
  • Solubility: The amino group in the target compound may enhance water solubility compared to ester or amide derivatives .

Data Table: Key Comparative Analysis

Property/Compound 2-Amino-2-(benzodioxol-5-yl)acetic Acid 2-(Benzodioxol-5-yl)-2-oxoacetic Acid (2j) 3-(Benzodioxol-5-yl)coumarin (13)
Molecular Formula C₉H₉NO₄ C₉H₆O₅ C₁₆H₁₀O₄
Molecular Weight 195.17 g/mol 194.14 g/mol 266.25 g/mol
Functional Groups Amino, carboxylic acid Keto, carboxylic acid Coumarin, ether
Synthetic Yield N/A Not reported 32%
Biological Relevance Glycine analog; intermediate Photocatalyst-free reactions Fluorescence probes
Key Reference

Biological Activity

2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid (commonly referred to as benzodioxole amino acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[d][1,3]dioxole moiety attached to an amino acid backbone. The molecular formula is C9H9NO4C_9H_9NO_4, and its structure can be represented as follows:

Structure C9H9NO4\text{Structure }\text{C}_9\text{H}_9\text{NO}_4

This configuration contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

1. Enzyme Inhibition

One of the primary biological activities of this compound is its role as an enzyme inhibitor . Research indicates that it exhibits inhibitory effects on several enzymes, including:

  • Cyclooxygenase (COX) : The compound acts as a competitive inhibitor of COX enzymes, which are crucial in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition suggests potential anti-inflammatory applications.
  • Alpha-Amylase : Studies have demonstrated that this compound inhibits alpha-amylase activity, which is essential for carbohydrate digestion. The inhibition can help manage conditions like diabetes by reducing glucose absorption .

2. Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. In vitro studies have shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)26
MCF-7 (Breast Cancer)45
A549 (Lung Cancer)35

These results indicate that the compound may induce apoptosis in cancer cells and could serve as a lead compound for developing new anticancer agents .

3. Antidiabetic Potential

In vivo studies using streptozotocin-induced diabetic mice revealed that the compound significantly reduced blood glucose levels, showcasing its potential as an antidiabetic agent. The observed reduction from an average of 252.2 mg/dL to 173.8 mg/dL after treatment underscores its efficacy in managing diabetes .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Prostaglandin Synthesis : By blocking COX activity, the compound decreases the levels of pro-inflammatory prostaglandins, thereby reducing inflammation.
  • Disruption of Glycogenolysis : Its action on alpha-amylase prevents starch breakdown into glucose, leading to lower blood sugar levels.

Case Study 1: Anticancer Activity

A study published in The Brazilian Journal of Chemistry assessed the effects of various benzodioxole derivatives on cancer cell proliferation. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against solid tumors while sparing normal cells .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of benzodioxole derivatives revealed that these compounds could modulate cytokine release in inflammatory conditions, suggesting their utility in treating inflammatory diseases .

Q & A

Q. What are the established synthetic protocols for preparing 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid and its key intermediates?

The synthesis often involves coupling reactions using activating agents. For example, derivatives like 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride can react with amines or hydroxyl groups under anhydrous conditions (e.g., dichloromethane) with coupling reagents like DCC (dicyclohexylcarbodiimide). A typical procedure yields 32–55% after purification via silica gel chromatography (eluent: EtOAc/hexane) or HPLC . For intermediates, tert-butyl carbamate derivatives are synthesized using tert-butyl hydroxycarbamate and DCC, yielding colorless oils after purification .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of derivatives?

Key techniques include:

  • ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.7–7.2 ppm, carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1,715 cm⁻¹, aromatic C-H stretches at 3,068 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 266 [M⁺] for coumarin derivatives) .
  • HPLC : Validates purity (>95% by area under the curve) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of benzo[d][1,3]dioxol-containing analogs?

Systematic optimization strategies include:

  • Catalyst Screening : Test coupling agents (e.g., DCC vs. EDC) to enhance acyl chloride reactivity .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .
  • Stoichiometry Adjustments : Excess acyl chloride (1.2–1.5 eq.) can drive reactions to completion .
  • Temperature Control : Reactions at 0–5°C minimize side reactions during acid chloride formation .

Q. How to resolve discrepancies in NMR data for novel derivatives?

Q. What biological activities are associated with benzo[d][1,3]dioxol-containing compounds?

The dioxolane moiety enhances bioavailability and target binding. Examples include:

  • HDAC6 Inhibition : Derivatives like 2-(benzo[d][1,3]dioxol-5-yl)acetamido benzoic acids show potential in epigenetic regulation .
  • Antibacterial Activity : Analogous 4,5-dihydropyrazoles exhibit MIC values of 8–32 µg/mL against Gram-positive pathogens, suggesting scaffold utility .
  • Antiviral Properties : Coumarin derivatives inhibit HIV-1 replication via non-nucleoside reverse transcriptase interactions .

Q. How does the benzo[d][1,3]dioxol group influence electronic properties in nucleophilic reactions?

The electron-donating dioxolane ring increases electron density on the acetic acid α-carbon, enhancing its nucleophilicity. This effect is evident in:

  • Acid Chloride Reactivity : Faster acylation rates compared to non-substituted analogs .
  • Metal Coordination : The dioxolane oxygen atoms may chelate metal ions, altering reaction pathways in catalysis .

Methodological Notes

  • Contradictory Yield Data : Lower yields (e.g., 32% in coumarin synthesis vs. 55% in dimethoxyphenyl derivatives) may stem from steric hindrance or competing side reactions.
  • Synthetic Route Selection : Retrosynthetic analysis using AI tools (e.g., Reaxys-based planning) can predict viable pathways while avoiding unreliable methods .

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